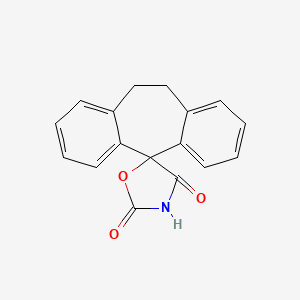
Spiro(5H-dibenzo(a,d)cycloheptene-5,5'-oxazolidine)-2',4'-dione, 10,11-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Spiro(5H-dibenzo(a,d)cycloheptene-5,5’-oxazolidine)-2’,4’-dione, 10,11-dihydro-” is a complex organic compound characterized by its spirocyclic structure. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Spiro(5H-dibenzo(a,d)cycloheptene-5,5’-oxazolidine)-2’,4’-dione, 10,11-dihydro-” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the spirocyclic core through cyclization of appropriate precursors.
Oxazolidine Formation: Introduction of the oxazolidine ring via condensation reactions.
Dione Formation: Oxidation steps to introduce the dione functionality.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“Spiro(5H-dibenzo(a,d)cycloheptene-5,5’-oxazolidine)-2’,4’-dione, 10,11-dihydro-” can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the dione to corresponding alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher ketones or carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigation of its pharmacological properties for drug development.
Industry: Use in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action of “Spiro(5H-dibenzo(a,d)cycloheptene-5,5’-oxazolidine)-2’,4’-dione, 10,11-dihydro-” would involve its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets would depend on its biological activity, which could be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirocyclic Compounds: Compounds with similar spirocyclic structures.
Oxazolidines: Compounds containing the oxazolidine ring.
Dibenzo Compounds: Compounds with dibenzo structures.
Uniqueness
The uniqueness of “Spiro(5H-dibenzo(a,d)cycloheptene-5,5’-oxazolidine)-2’,4’-dione, 10,11-dihydro-” lies in its specific combination of structural features, which may confer unique chemical and biological properties.
For detailed and specific information, consulting scientific literature and databases is recommended
Propriétés
Numéro CAS |
64036-60-8 |
|---|---|
Formule moléculaire |
C17H13NO3 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
spiro[1,3-oxazolidine-5,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene]-2,4-dione |
InChI |
InChI=1S/C17H13NO3/c19-15-17(21-16(20)18-15)13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-8H,9-10H2,(H,18,19,20) |
Clé InChI |
SYARWWXCNNFEHU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2C3(C4=CC=CC=C41)C(=O)NC(=O)O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


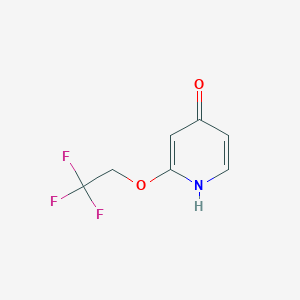

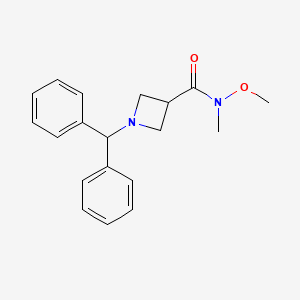
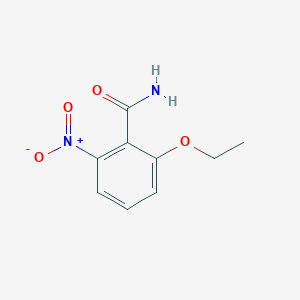
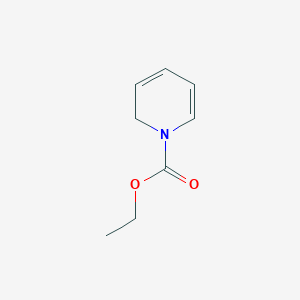
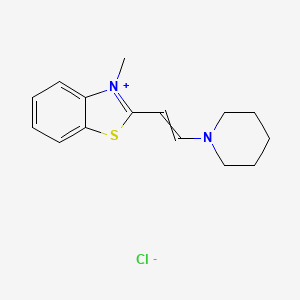
![Pyrimido[5,4-F][1,4]oxazepine](/img/structure/B13976656.png)
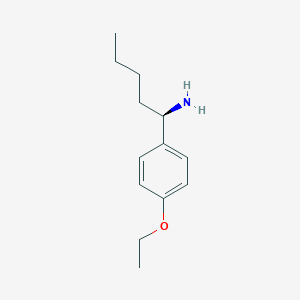
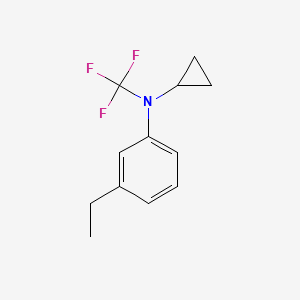
![4-(Benzo[d]thiazol-2-yl)phenylboronic acid](/img/structure/B13976681.png)
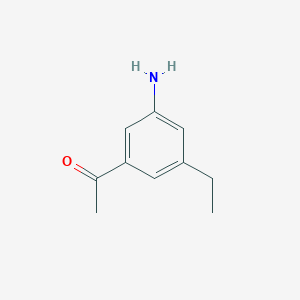

![8-Bromo-6-methylpyrido[4,3-d]pyrimidin-5-one](/img/structure/B13976696.png)
![2-[3-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyrazol-1-yl]-1-ethylsulfonylazetidin-3-yl]acetonitrile](/img/structure/B13976710.png)
